molecular formula C10H10O2 B6253669 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid CAS No. 1822763-68-7

2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid

Cat. No.: B6253669
CAS No.: 1822763-68-7
M. Wt: 162.18 g/mol
InChI Key: SWLZWPFPDWNUMQ-UHFFFAOYSA-N
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Description

Contextualization of Benzocyclobutene Derivatives within Strained Hydrocarbon Frameworks

Benzocyclobutene (BCB), with the IUPAC name bicyclo[4.2.0]octa-1,3,5-triene, is a quintessential example of a strained hydrocarbon framework. wikipedia.orgnist.gov It consists of a benzene (B151609) ring fused to a cyclobutane (B1203170) ring. The fusion of these two rings imposes significant geometric constraints, resulting in substantial ring strain. wikipedia.org This strain is a combination of angle strain in the four-membered ring, where the bond angles are compressed from the ideal sp³ hybridization of 109.5° to approximately 90°, and torsional strain from the eclipsing of hydrogen atoms. wikipedia.org

The presence of the aromatic ring distinguishes benzocyclobutene from simple cyclobutanes, introducing a thermodynamic stability factor that is temporarily disrupted during certain reactions. ias.ac.in Derivatives of benzocyclobutene, such as 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid, are valuable tools for chemists as they combine the inherent reactivity of the strained ring with the functional handles necessary for further synthetic elaboration.

Properties of Benzocyclobutene
PropertyValue
Chemical FormulaC₈H₈
Molar Mass104.15 g/mol
CAS Number694-87-1
Boiling Point150 °C
Density0.957 g/cm³

Significance of Ring Strain in Driving Chemical Reactivity and Synthetic Transformations

The high ring strain in benzocyclobutene derivatives is not a mere structural curiosity; it is a powerful driving force for chemical reactivity. wikipedia.orgnih.gov The release of this strain provides a thermodynamic incentive for reactions to occur. The most characteristic reaction of benzocyclobutenes is their thermal electrocyclic ring-opening. wikipedia.orgscispace.com Upon heating to temperatures typically around 180-200 °C, the four-membered ring undergoes a conrotatory ring-opening to form a highly reactive intermediate known as an o-xylylene (B1219910) (or o-quinodimethane). wikipedia.orgias.ac.inscispace.com

This transformation is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. rsc.org The o-xylylene intermediate is a conjugated diene and is exceptionally reactive. It can be trapped in situ by a variety of dienophiles in Diels-Alder reactions to construct complex polycyclic systems with a high degree of stereocontrol. ias.ac.in This strategy has been widely employed in the total synthesis of natural products and the preparation of novel organic materials. ias.ac.inresearchgate.net The ability to generate such a reactive intermediate under relatively mild, neutral conditions (heating) makes benzocyclobutenes versatile and valuable synthetic building blocks. ias.ac.in

Overview of the (Benzocyclobuten-3-yl)acetic Acid Scaffold and its Relevance in Chemical Research

The specific compound, this compound, belongs to the class of substituted benzocyclobutenes. The acetic acid moiety at the 3-position of the benzocyclobutene ring system provides a versatile functional group for further chemical modifications. This carboxylic acid can be converted into a wide range of other functional groups, such as esters, amides, and alcohols, allowing for its incorporation into more complex molecular architectures.

Properties of this compound
PropertyValue
CAS Number1822763-68-7
Molecular FormulaC₁₀H₁₀O₂
Molecular Weight162.19 g/mol

Research into compounds with the (benzocyclobuten-3-yl)acetic acid scaffold has demonstrated their utility as precursors in the synthesis of novel and complex molecules. For instance, this scaffold has been utilized in the preparation of optically active, unusual α-amino acid derivatives. These modified amino acids can be incorporated into peptides, potentially conferring unique structural and functional properties. The benzocyclobutene unit within these molecules serves as a latent o-xylylene, which can be unmasked through thermal treatment to enable post-translational modifications of peptides via Diels-Alder reactions. This highlights the role of the (benzocyclobuten-3-yl)acetic acid scaffold as a valuable tool in the fields of bioorganic and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1822763-68-7

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

2-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)acetic acid

InChI

InChI=1S/C10H10O2/c11-10(12)6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6H2,(H,11,12)

InChI Key

SWLZWPFPDWNUMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)CC(=O)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Bicyclic Core

A retrosynthetic analysis of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid reveals several key disconnections. The primary challenge lies in the formation of the strained four-membered ring fused to the aromatic system. The most logical disconnection is at the C-C bond of the cyclobutene (B1205218) ring, leading to precursors that can undergo ring-closure reactions. Another strategic disconnection involves the bond between the benzocyclobutene core and the acetic acid side chain, suggesting a functionalization of a pre-formed benzocyclobutene moiety.

A plausible retrosynthetic pathway for the bicyclic core involves disconnecting the C7-C8 bond, which could be formed via an intramolecular C-H activation of a substituted toluene (B28343) derivative. Alternatively, a [2+2] cycloaddition approach would disconnect the C7-C8 and C1-C6 bonds, leading back to a benzyne (B1209423) intermediate and an appropriate alkene.

Precursor Chemistry and Starting Material Functionalization

The choice of starting materials is dictated by the chosen synthetic strategy. For pathways involving intramolecular ring closure, ortho-substituted toluenes are common precursors. For instance, a 2-methyl-benzyl halide or a related derivative with a leaving group on the methyl group can be a key starting material. The aromatic ring can be pre-functionalized with substituents that can later be converted into the acetic acid group or its precursor.

In palladium-catalyzed C-H activation routes, the precursors are typically ortho-halo-substituted aromatic compounds bearing a gem-dimethyl or a related group that can undergo cyclization. organic-chemistry.orgwikipedia.org For instance, a 2-bromo-3-substituted toluene derivative can serve as a precursor, where the substituent at the 3-position is either the acetic acid moiety in a protected form or a group that can be readily converted to it.

Multi-Step Synthesis Pathways for the Benzocyclobutene Moiety

The construction of the benzocyclobutene ring system is the cornerstone of the synthesis. Several methodologies have been developed, each with its own advantages and limitations.

Cycloaddition-based Approaches

[2+2] cycloaddition reactions offer a direct route to the benzocyclobutene core. A common strategy involves the in-situ generation of benzyne, a highly reactive intermediate, which then undergoes a cycloaddition with an alkene. rsc.org For the synthesis of a 3-substituted benzocyclobutene, a substituted benzyne or a substituted alkene would be required. The regioselectivity of the cycloaddition can be a challenge and often leads to a mixture of products.

Another approach involves the photochemical [2+2] cycloaddition of a benzene (B151609) derivative with an alkene. However, this method can suffer from low yields and the formation of various side products.

Ring-Closure Strategies

Intramolecular ring-closure reactions are among the most effective methods for synthesizing benzocyclobutenes. One such strategy is the intramolecular cyclization of o-xylylene (B1219910) intermediates, which can be generated from various precursors. For instance, the pyrolysis of 1,2-bis(dibromomethyl)benzene (B1266051) can generate an o-xylylene that undergoes electrocyclization to form benzocyclobutene. To introduce a substituent at the 3-position, the starting material would need to be appropriately substituted.

Elimination Reactions for Benzocyclobutene Formation

Elimination reactions provide another avenue for the formation of the benzocyclobutene ring. A typical approach involves the 1,4-elimination of a suitable precursor, such as a 1,2-bis(halomethyl)benzene derivative, using a strong base. researchgate.netnih.gov The success of this method depends on the accessibility of the required precursors and the efficiency of the elimination step, which can be prone to side reactions like polymerization.

Palladium-Catalyzed C-H Activation Methods

Palladium-catalyzed intramolecular C-H activation has emerged as a powerful and versatile tool for the synthesis of benzocyclobutenes. organic-chemistry.orgwikipedia.orgalfa-chemistry.com This method typically involves the cyclization of an ortho-haloaryl substrate containing an alkyl group. A palladium catalyst, in conjunction with a suitable ligand and base, facilitates the activation of a C-H bond on the alkyl group and subsequent bond formation with the aromatic ring to close the four-membered ring. organic-chemistry.orgwikipedia.org

For the synthesis of this compound, a precursor such as a 2-bromo-3-(propionic acid ester)toluene derivative could be envisioned. The palladium catalyst would then mediate the intramolecular C-H activation of the methyl group to form the benzocyclobutene ring, with the propionic ester side chain already in place. Subsequent hydrolysis of the ester would yield the target carboxylic acid.

A key advantage of this method is the ability to tolerate various functional groups, allowing for the synthesis of complex substituted benzocyclobutenes. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Synthetic Methodologies for the Benzocyclobutene Moiety

MethodologyAdvantagesDisadvantages
Cycloaddition-based Approaches Direct formation of the bicyclic core.Often requires harsh conditions or highly reactive intermediates; can lead to mixtures of regioisomers.
Ring-Closure Strategies Can be highly efficient for specific substrates.Precursor synthesis can be complex; may require high temperatures.
Elimination Reactions Utilizes readily available starting materials.Can be prone to side reactions such as polymerization; yields can be variable.
Palladium-Catalyzed C-H Activation High functional group tolerance; often proceeds under milder conditions; allows for the synthesis of complex derivatives.Catalyst cost can be a factor; optimization of reaction conditions may be required.

Introduction and Transformation of the Acetic Acid Side Chain

The introduction of the acetic acid moiety at the 3-position of the bicyclo[4.2.0]octa-1,3,5-triene core is a critical step in the synthesis of the target molecule. A common and effective strategy involves a homologation reaction, specifically the Arndt-Eistert synthesis, starting from the corresponding carboxylic acid precursor, bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid.

The precursor carboxylic acid can be synthesized from 4-bromobenzocyclobutene. This is achieved by forming the Grignard reagent, which is then reacted with a suitable electrophile such as dry carbon dioxide (CO2) or dimethylformamide (DMF) followed by oxidation. The reaction with DMF yields bicyclo[4.2.0]octa-1,3,5-triene-3-carbaldehyde, which can be subsequently oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate.

The Arndt-Eistert homologation sequence involves the following key transformations:

Activation of the Carboxylic Acid: Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acid is first converted to its more reactive acid chloride derivative, typically using thionyl chloride (SOCl₂) or oxalyl chloride.

Formation of a Diazoketone: The resulting acid chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone. To avoid the formation of chloromethyl ketone byproducts from the reaction of the diazoketone with the generated HCl, an excess of diazomethane or the addition of a non-nucleophilic base like triethylamine (B128534) is employed. Safer alternatives to diazomethane, such as diazo(trimethylsilyl)methane, have also been developed.

Wolff Rearrangement and Nucleophilic Trapping: The α-diazoketone undergoes a Wolff rearrangement, typically catalyzed by a metal catalyst such as silver(I) oxide (Ag₂O) or silver benzoate, or induced by heat or light, to generate a highly reactive ketene (B1206846) intermediate. This rearrangement proceeds with the retention of the stereochemistry of the migrating group.

Formation of the Acetic Acid: In the presence of a nucleophile, such as water, the ketene intermediate is trapped to yield the desired this compound. If the reaction is performed in the presence of an alcohol or an amine, the corresponding ester or amide can be synthesized.

An alternative, though less direct, approach to the acetic acid side chain could involve palladium-catalyzed carboxylation of a suitable precursor, such as a 3-halomethylbicyclo[4.2.0]octa-1,3,5-triene.

Table 1: Key Transformations in the Arndt-Eistert Homologation

StepReactantReagentsIntermediate/ProductKey Features
1Bicyclo[4.2.0]octa-1,3,5-triene-3-carboxylic acidSOCl₂ or (COCl)₂Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chlorideActivation of the carboxylic acid
2Bicyclo[4.2.0]octa-1,3,5-triene-3-carbonyl chlorideCH₂N₂ (excess) or CH₂N₂/Et₃N1-Diazo-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethan-2-oneFormation of α-diazoketone
31-Diazo-2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethan-2-oneAg₂O, heat, or lightBicyclo[4.2.0]octa-1,3,5-trien-3-yl)keteneWolff Rearrangement
4Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)keteneH₂OThis compoundNucleophilic trapping of the ketene

Stereochemical Control and Regioselectivity in Synthetic Routes

Achieving the desired regiochemistry and stereochemistry is paramount in the synthesis of complex molecules. For this compound, regioselectivity is primarily concerned with the specific functionalization at the 3-position of the bicyclo[4.2.0]octa-1,3,5-triene ring system.

Regioselectivity:

The functionalization at the 3-position (or C4 of the benzocyclobutene core) is often achieved starting from 4-bromobenzocyclobutene. The bromine atom at this position directs subsequent reactions, such as the formation of a Grignard reagent, allowing for the introduction of various functional groups specifically at this site.

More advanced catalytic methods offer alternative and highly regioselective routes. Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the benzocyclobutene core. By employing specific directing groups, it is possible to achieve selective arylation at different positions of the bicyclic system. For instance, the use of a glycine (B1666218) transient directing group in combination with an electron-poor pyridone ligand can promote methylene-selective C(sp³)-H arylation. While these methods have been primarily demonstrated for the formation of the benzocyclobutene ring itself or for arylation at other positions, the principles could be adapted for the selective introduction of a functional group at the 3-position that could then be converted to the acetic acid side chain.

Another elegant approach to achieve high regioselectivity involves the use of a tricarbonylchromium(0) complex of benzocyclobutene. Treatment of [η⁶-(bicyclo[4.2.0]octa-1,3,5-triene)]tricarbonylchromium(0) with a strong base like butyllithium (B86547) (BuLi) or lithium 2,2,6,6-tetramethylpiperidinide (TMPLi) leads to highly regioselective deprotonation at the C2 position. The resulting lithiated species can then be quenched with various electrophiles. While this method targets the C2 position, it highlights the utility of metal complexes in controlling the regioselectivity of functionalization on the benzocyclobutene ring.

Stereochemical Control:

The target molecule, 2-{bicyclo[4.2.0]octa-1,3,5-trien

Reactivity and Transformation Pathways of 2 Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Yl Acetic Acid

Thermal and Photochemical Reactivity of the Benzocyclobutene System

The benzocyclobutene (BCB) moiety is characterized by a thermodynamically stable benzene (B151609) ring fused to a kinetically unstable four-membered ring. researchgate.net This inherent ring strain makes the cyclobutene (B1205218) ring susceptible to cleavage under energetic conditions. The primary mode of reaction for the benzocyclobutene system is an electrocyclic ring-opening, which can be initiated by either heat or light. researchgate.netmasterorganicchemistry.com

Thermal activation is the most common method to induce the ring-opening of benzocyclobutenes. Upon heating, typically at temperatures exceeding 200°C, the strained four-membered ring of the benzocyclobutene derivative opens to form the highly reactive o-quinodimethane isomer. mdpi.comresearchgate.net This process is a concerted pericyclic reaction governed by the principles of orbital symmetry. masterorganicchemistry.com

Photochemical activation, through irradiation with UV light, can also trigger the ring-opening of the benzocyclobutene ring. researchgate.netmasterorganicchemistry.com Similar to the thermal process, this results in the formation of the corresponding o-quinodimethane. However, the stereochemical outcome of photochemical electrocyclic reactions can differ from their thermal counterparts due to the involvement of different electronic excited states and adherence to different orbital symmetry rules. masterorganicchemistry.com

Electrocyclic Ring-Opening Reactions to o-Quinodimethanes

The hallmark of benzocyclobutene chemistry is its ability to undergo a valence isomerization to form an o-quinodimethane, also known as an o-xylylene (B1219910). nih.gov This electrocyclic reaction involves the cleavage of the C-C sigma bond of the cyclobutene ring and the formation of a new π-bond, resulting in a conjugated diene system. masterorganicchemistry.com

The thermal ring-opening of benzocyclobutenes is a classic example of an electrocyclic reaction that proceeds through a conrotatory mechanism. masterorganicchemistry.comrsc.org This means that the two substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise) during the ring-opening process. This stereospecificity is a direct consequence of the conservation of orbital symmetry, as famously described by the Woodward-Hoffmann rules. nih.gov For a 4π-electron system like cyclobutene, the highest occupied molecular orbital (HOMO) in the ground state dictates a conrotatory pathway for thermal reactions. masterorganicchemistry.com The transition state for this process involves a planar arrangement of the atoms of the newly forming diene system.

The rate of the electrocyclic ring-opening of benzocyclobutenes is significantly influenced by the nature and position of substituents on the molecule. researchgate.netosti.gov Substituents on the four-membered ring can substantially lower the activation energy barrier for the ring-opening reaction, thereby reducing the temperature required for the transformation. researchgate.net For instance, the introduction of amide, ester, or acyloxy groups at the C1 position can decrease the ring-opening temperature by as much as 20°C compared to the unsubstituted benzocyclobutene. researchgate.net

Computational studies have shown that both electron-donating and electron-withdrawing groups can accelerate the ring-opening process. researchgate.net The greatest rate enhancements are often observed with substituents that can stabilize the diradical character of the transition state. nih.gov This suggests that while the reaction is concerted, the transition state has some biradical character. The acetic acid moiety in 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid, being an electron-withdrawing group, is expected to influence the kinetics of the ring-opening reaction.

Below is a table summarizing the effect of various substituents on the ring-opening activation energy of benzocyclobutene derivatives.

SubstituentPositionEffect on Ring-Opening Temperature
AmideC1Decrease
EsterC1Decrease
AcyloxyC1Decrease
ButoxideC7Decrease

While the thermal and photochemical ring-openings are concerted pericyclic reactions, radical-mediated pathways for the cleavage of the benzocyclobutene ring have also been described. These processes typically involve the formation of a radical species at a position adjacent to the four-membered ring. For example, a bis-allylic radical at a cyclohexadiene core fused to a benzocyclobutene can lead to halogenation at the bridgehead position, followed by an electrocyclic ring opening. nih.gov These radical processes provide alternative synthetic routes to functionalized polycyclic aromatic systems.

Cycloaddition Reactions (e.g., Diels-Alder) of o-Quinodimethane Intermediates

The o-quinodimethane intermediates generated from the ring-opening of benzocyclobutenes are highly reactive dienes that readily participate in cycloaddition reactions. nih.govtandfonline.com The most common and synthetically useful of these is the Diels-Alder reaction. nih.gov In this [4+2] cycloaddition, the o-quinodimethane acts as the diene and reacts with a dienophile (an alkene or alkyne) to form a new six-membered ring.

This strategy has been widely employed in the synthesis of complex polycyclic molecules, including steroids and alkaloids. tandfonline.comslideshare.net The in situ generation of the reactive o-quinodimethane from a stable benzocyclobutene precursor allows for controlled cycloaddition reactions with a variety of dienophiles. The stereochemistry of the resulting cycloadduct is predictable based on the established principles of the Diels-Alder reaction. For example, the reaction of an o-quinodimethane with N-methylmaleimide can yield benzo[f]isoindole-1,3(2H)-dione derivatives. researchgate.net

Functional Group Transformations of the Acetic Acid Moiety

The acetic acid side chain of this compound offers a site for a variety of standard functional group transformations. These reactions can be carried out independently of the reactions of the benzocyclobutene core, provided that the reaction conditions are mild enough to not induce premature ring-opening.

Common transformations of the carboxylic acid group include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) will yield the corresponding ester.

Amide Formation: Treatment with an amine in the presence of a coupling agent (e.g., DCC, EDC) will form the corresponding amide.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acid chloride, which can then be used in a variety of subsequent reactions, such as Friedel-Crafts acylation.

These transformations allow for the incorporation of the this compound scaffold into a wide range of larger molecules and materials, with the potential for subsequent crosslinking or polymerization through the thermal activation of the benzocyclobutene moiety.

Esterification and Amidation for Derivative Synthesis

The carboxylic acid moiety of this compound readily undergoes esterification and amidation, providing access to a diverse range of derivatives. These reactions are fundamental in modifying the compound's physical and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. athabascau.ca Given the structural similarity to phenylacetic acid, the reaction conditions are expected to be comparable.

Interactive Data Table: Fischer Esterification of Aryl-Acetic Acids

Carboxylic Acid Alcohol Catalyst Temperature (°C) Reaction Time (h) Yield (%)
2-Phenylacetic acid Methanol H₂SO₄ Reflux 4 95
2-Phenylacetic acid Ethanol H₂SO₄ Reflux 5 92
This compound (Predicted) Methanol H₂SO₄ Reflux 4-6 ~90
This compound (Predicted) Isopropanol H₂SO₄ Reflux 8-12 ~85

Amidation: The synthesis of amides from this compound is typically accomplished using coupling reagents to activate the carboxylic acid. A widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt). commonorganicchemistry.com This method is efficient for forming amide bonds with a variety of primary and secondary amines under mild conditions. nih.gov

Interactive Data Table: EDC/HOBt Mediated Amidation of Aryl-Acetic Acids

Carboxylic Acid Amine Coupling Reagents Solvent Temperature (°C) Reaction Time (h) Yield (%)
2-Phenylacetic acid Benzylamine EDC, HOBt DMF Room Temp 12 88
2-Phenylacetic acid Aniline EDC, HOBt DMF Room Temp 16 85
This compound (Predicted) Benzylamine EDC, HOBt DMF Room Temp 12-16 ~85
This compound (Predicted) Morpholine EDC, HOBt DMF Room Temp 12-16 ~82

Reduction and Oxidation Reactions of the Carboxylic Acid Group

Reduction: The carboxylic acid group of this compound can be reduced to the corresponding primary alcohol, 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}ethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comquora.com Alternatively, borane complexes like borane-tetrahydrofuran (BH₃-THF) can also be employed, often offering greater chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comproprep.com

Interactive Data Table: Reduction of Aryl-Acetic Acids to Alcohols

Carboxylic Acid Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
2-Phenylacetic acid LiAlH₄ THF Reflux 2 90
2-Phenylacetic acid BH₃-THF THF Room Temp 4 92
This compound (Predicted) LiAlH₄ THF Reflux 2-4 ~88
This compound (Predicted) BH₃-THF THF Room Temp 4-6 ~90

Oxidation: The carboxylic acid group is at a high oxidation state; however, oxidative decarboxylation of the acetic acid side chain can occur under specific conditions to yield a carbonyl compound. This transformation can be achieved using various oxidizing agents, including potassium persulfate in water, providing a route to 3-formylbicyclo[4.2.0]octa-1,3,5-triene. daneshyari.comchemrevlett.comsci-hub.se This reaction proceeds via the cleavage of the carbon-carbon bond between the carboxylic acid and the adjacent methylene group.

Acid-Base Chemistry and Salt Formation in Reaction Systems

As a carboxylic acid, this compound exhibits acidic properties and can donate a proton to form a carboxylate salt. The acidity of this compound is expected to be similar to that of phenylacetic acid, which has a pKa of approximately 4.31. nih.govwikipedia.orgsciencemadness.org This acidity allows for the formation of stable salts upon reaction with a variety of bases.

The formation of salts is a crucial aspect of its chemistry, often utilized in purification processes and for modifying the compound's solubility. openstax.org Amines, both aliphatic and aromatic, are common organic bases used for this purpose. lumenlearning.compharmaguideline.com The basicity of the amine will determine the extent of salt formation.

Interactive Data Table: Salt Formation with Organic Bases

Carboxylic Acid Amine Solvent Product
2-Phenylacetic acid Triethylamine (B128534) Diethyl ether Triethylammonium 2-phenylacetate
2-Phenylacetic acid Pyridine Ethanol Pyridinium 2-phenylacetate
This compound Triethylamine Diethyl ether Triethylammonium 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetate
This compound N,N-Diisopropylethylamine Dichloromethane N,N-Diisopropylethylammonium 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetate

Metal-Mediated and Organocatalytic Transformations

The bicyclo[4.2.0]octa-1,3,5-triene scaffold can participate in various metal-mediated reactions, particularly those involving palladium catalysis. Cross-coupling reactions, for instance, have been utilized to functionalize the aromatic ring of benzocyclobutene derivatives. nih.govacs.orgnih.gov While these reactions typically target C-H or C-X bonds on the aromatic ring, the presence of the carboxylic acid group can influence the reactivity and regioselectivity of such transformations.

Organocatalysis offers a complementary approach to functionalizing molecules like this compound. Chiral organocatalysts can be employed for the enantioselective α-functionalization of the acetic acid side chain. For example, derivatives of this acid could potentially undergo organocatalytic α-amination or α-alkylation, providing access to chiral building blocks. nih.govnih.gov

While specific examples of metal-mediated and organocatalytic transformations on this compound are not extensively documented, the principles established for related aryl-acetic acids and benzocyclobutene systems suggest a rich potential for developing novel synthetic methodologies.

Derivatives and Analogues of 2 Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Yl Acetic Acid

Structural Modifications of the Bicyclic System

Modifications to the bicyclo[4.2.0]octa-1,3,5-triene core of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid can significantly influence its stability and reactivity. The introduction of substituents on the aromatic ring can alter the temperature at which the electrocyclic ring-opening occurs. Electron-donating groups, for instance, have been shown to lower the isomerization temperature of the benzocyclobutene ring. nii.ac.jp This is a critical factor in the design of materials that require lower processing temperatures. researchgate.net

Various synthetic strategies have been developed to access substituted benzocyclobutene derivatives. organic-chemistry.org Palladium-catalyzed C-H activation of methyl groups on aromatic rings provides a route to functionalized benzocyclobutenes. organic-chemistry.org Another approach involves the [2+2] cycloaddition of benzynes with alkenes. ias.ac.in The regioselectivity of these reactions is crucial for controlling the final structure and properties of the molecule. scripps.edu Recent advances have focused on achieving high regioselectivity in the synthesis of benzocyclobutene derivatives, which has been a long-standing challenge. scripps.edu

The stability of the bicyclic system is also affected by the nature of the substituents. While the cyclobutene (B1205218) ring is sensitive to acids, the aromatic portion provides thermodynamic stability. ias.ac.inresearchgate.net Electrophilic substitution reactions on the aromatic ring can be challenging and may lead to ring-opening byproducts if not carefully controlled. researchgate.net

Variations in the Carboxylic Acid Side Chain and its Impact on Reactivity

The synthesis of esters and amides can be achieved through standard esterification and amidation protocols. For example, the conversion of a related bicyclo[4.2.0]octene carboxylic acid to its corresponding amide has been demonstrated using oxalyl chloride followed by reaction with an amine. nih.gov The presence of different functional groups on the side chain can influence the electronic properties of the entire molecule, which in turn can affect the energy barrier for the ring-opening of the bicyclobutene system.

Studies on related bicyclo[4.2.0]oct-6-ene systems have shown that the nature of the substituent at the carbonyl group (e.g., ester vs. amide) can influence the rate of ring-opening metathesis polymerization. nih.gov Specifically, α,β-unsaturated amides with a weakly acidic proton exhibited increased rates of reaction, suggesting that the side chain can play a direct role in the reactivity of the bicyclic system through coordination with the metal catalyst. nih.gov While this is a different reaction type, it highlights the potential for the side chain to modulate the reactivity of the strained ring.

Table 1: Impact of Side Chain Variation on Reactivity

Side Chain DerivativeSynthetic MethodPotential Impact on ReactivityReference
EsterEsterificationMay alter solubility and electronic properties, potentially influencing thermal ring-opening temperature. nih.gov
AmideAmidationCan introduce hydrogen bonding capabilities and may affect the rate of metal-catalyzed reactions through coordination. nih.govnih.gov

Synthesis and Reactivity of Polycyclic Analogues

The benzocyclobutene moiety serves as a valuable synthon for the construction of more complex polycyclic frameworks. The thermally generated o-quinodimethane intermediate can participate in intramolecular Diels-Alder reactions to form intricate tetracyclic and other polycyclic systems. ias.ac.in This strategy allows for the creation of architecturally interesting molecules that may have applications in natural product synthesis and materials science. researchgate.net

The synthesis of these polycyclic analogues often involves the preparation of a benzocyclobutene derivative with a pendant dienophile. ias.ac.in Upon heating, the ring-opens to the o-quinodimethane, which is then trapped intramolecularly by the dienophile to yield the polycyclic product. ias.ac.in The stereoselectivity of these reactions is a key consideration and is often governed by the principles of orbital symmetry. ias.ac.in

Furthermore, fusing the benzocyclobutene core with other ring systems, such as naphthalene, leads to the formation of naphthobicyclo[4.2.0]octadiene derivatives. cdnsciencepub.com These polycyclic analogues exhibit their own unique reactivity. For instance, irradiation of 2-methoxynaphthalene (B124790) with acrylonitrile (B1666552) yields 7-cyano-6-methoxy-2,3-benzobicyclo[4.2.0]octa-2,4-diene, demonstrating the formation of a more complex bicyclic system through photochemical means. cdnsciencepub.com The reactivity of these fused systems is influenced by the electronic nature of the extended aromatic system.

Incorporation into Polymeric Architectures as a Monomer or Precursor

Derivatives of this compound and other benzocyclobutene-containing molecules are extensively used as monomers or precursors for high-performance polymers. The key feature that makes them attractive for this purpose is the thermal ring-opening of the benzocyclobutene moiety, which provides a mechanism for cross-linking without the evolution of volatile byproducts. scispace.com This is particularly advantageous in microelectronics and other applications where void-free, dimensionally stable materials are required.

Benzocyclobutene-functionalized monomers can be incorporated into various polymer backbones, including polystyrenes and polynorbornenes. researchgate.net The polymerization can be achieved through various methods, such as free radical polymerization of vinyl-substituted benzocyclobutenes. scispace.com Once the polymer is formed, heating above the ring-opening temperature of the benzocyclobutene units (typically >200 °C) initiates the formation of o-quinodimethane intermediates. nii.ac.jp These intermediates can then react with each other or with other reactive sites in the polymer to form a highly cross-linked network. researchgate.net

The properties of the resulting thermoset polymers, such as thermal stability and dielectric constant, can be tuned by modifying the structure of the benzocyclobutene monomer or the polymer backbone. researchgate.net For example, incorporating trifluoromethyl groups into the polymer can lead to materials with low dielectric constants, which are desirable for use as insulators in microelectronic devices. researchgate.net Similarly, the introduction of fluorene (B118485) units into the polymer backbone can impart favorable optical properties. researchgate.net

Table 2: Properties of Benzocyclobutene-Containing Polymers

Polymer SystemCross-linking TemperatureKey PropertiesApplicationReference
Polystyrene with BCB comonomer~120 °C (with functionalization)Insolubilization of thin filmsMaterials with lower processing temperatures researchgate.net
Polynorbornene with BCB comonomer~120 °C (with functionalization)Insolubilization of thin filmsMaterials with lower processing temperatures researchgate.net
BCB-containing polymers with trifluoromethyl groups>200 °CLow dielectric constant, high thermal stabilityMicroelectronics (ULSI circuits) researchgate.net
Fluorene-based polymers with BCB units>200 °CExcellent optical properties, high thermal stabilityMicroelectronics, optical devices researchgate.net

Theoretical and Computational Studies of 2 Bicyclo 4.2.0 Octa 1,3,5 Trien 3 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid. The molecule's structure is characterized by a thermodynamically stable benzene (B151609) ring fused to a kinetically reactive four-membered ring researchgate.net. This fusion significantly influences the electronic structure.

Calculations reveal a partial loss of aromaticity in the benzene ring due to the geometric constraints imposed by the fused cyclobutene (B1205218) moiety. This is reflected in the bond lengths within the benzene ring, which can show slight deviations from the uniform bond lengths of unsubstituted benzene ias.ac.in. The bonding in the four-membered ring is of particular interest. The C-C bonds within this ring, especially the one shared with the aromatic ring, are subject to significant strain, which can lead to elongated bond lengths compared to a typical cyclobutane (B1203170) structure ias.ac.in.

Analysis of the molecular orbitals (HOMO and LUMO) helps to predict the molecule's reactivity. The electronic character is dominated by the aromatic π-system, but the strained σ-bonds of the cyclobutene ring also play a critical role, particularly in thermal reactions.

Table 1: Calculated Electronic Properties of Benzocyclobutene Derivatives
ParameterTypical Calculated ValueSignificance
HOMO-LUMO Gap~5-6 eVIndicates kinetic stability at room temperature.
Aromaticity Index (e.g., NICS)Slightly reduced vs. BenzeneConfirms partial loss of aromaticity due to ring strain rsc.orgrsc.org.
C1-C6 Bond Length (fusion)~1.58 ÅElongated due to strain, compared to a typical C-C single bond (~1.54 Å).

Reaction Mechanism Elucidation via Computational Modeling (e.g., DFT studies of ring opening)

A key feature of the benzocyclobutene system is its ability to undergo thermally induced electrocyclic ring-opening. Computational modeling, particularly using Density Functional Theory (DFT) with functionals like B3LYP, has been instrumental in elucidating this reaction mechanism researchgate.netlookchem.com.

The process involves the cleavage of the C-C bond in the four-membered ring that is not fused to the aromatic ring. According to the Woodward-Hoffmann rules, this thermal reaction proceeds via a conrotatory mechanism researchgate.net. This ring-opening is not a simple one-step process; it leads to the formation of a highly reactive, non-aromatic intermediate known as o-xylylene (B1219910) (or o-quinodimethane) mdpi.comadhesivesmag.commdpi.com. This intermediate can then participate in various cycloaddition reactions, which is the basis for the use of benzocyclobutene derivatives in polymer chemistry mdpi.com.

DFT calculations are used to map the potential energy surface of the reaction, identifying the transition state and calculating the activation energy barrier (ΔG‡). Studies on various substituted benzocyclobutenes have shown that both electron-donating and electron-withdrawing substituents can lower the activation energy for ring-opening compared to the unsubstituted parent compound researchgate.net. The acetic acid group in this compound is expected to influence this activation barrier.

Table 2: Calculated Activation Energies for Ring-Opening of Benzocyclobutene Derivatives
CompoundComputational MethodCalculated ΔG‡ (kcal/mol)
Benzocyclobutene (Parent)B3LYP~40-42
Substituted BenzocyclobutenesB3LYP25-38 researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

While the bicyclo[4.2.0]octa-1,3,5-triene core is rigid, the acetic acid side chain (-CH₂COOH) possesses conformational flexibility due to rotation around its single bonds. Conformational analysis, using computational methods, can identify the most stable (lowest energy) arrangements of this side chain. These preferred conformations can influence the molecule's crystal packing and its interactions with other molecules.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time nih.gov. By simulating the motion of atoms, MD can explore the conformational landscape, including the rotation of the carboxylic acid group and the flexibility of the methylene linker. For larger systems, such as polymers derived from this molecule, MD simulations are used to investigate properties like the degree of cross-linking, free volume, and thermodynamic stability, which are crucial for material science applications nih.govresearchgate.net.

Strain Energy Calculations within the Bicyclic System

The fusion of a four-membered ring onto a benzene ring creates significant ring strain. This strain is a defining characteristic of the bicyclo[4.2.0]octa-1,3,5-triene system and is a primary driver of its chemical reactivity, particularly the thermal ring-opening reaction.

Computational methods, often using homodesmotic or isodesmic reactions, allow for the quantification of this strain energy. These calculations compare the energy of the strained molecule to a set of unstrained reference compounds. Studies on the parent benzocyclobutene have shown that despite the inherent strain, the closed, bicyclic form is significantly more stable (by about 13 kcal/mol) than its open-ring isomer, o-xylylene rsc.orgrsc.org. This stability is attributed to the preservation of the aromaticity of the benzene ring. However, the strain does lead to a partial loss of this aromaticity, which has been calculated to correspond to an energy penalty of approximately 5.7 kcal/mol rsc.orgrsc.org.

Table 3: Calculated Strain and Stability Energies for the Benzocyclobutene System
ParameterEnergy (kcal/mol)Reference
Relative Stability (Benzocyclobutene vs. o-xylylene)~13 (Benzocyclobutene is more stable) rsc.orgrsc.org
Strain Energy due to Geometric Constraint (Partial Aromaticity Loss)~5.7 rsc.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations. More recently, graph neural networks (GNNs) have also shown high accuracy nih.gov. For this compound, calculations would predict distinct signals for the aromatic protons, the benzylic methylene protons of the side chain, and the aliphatic protons of the four-membered ring. The chemical shifts for the bicyclic core can be estimated based on data from similar structures mdpi.com.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic C-H~7.0-7.5~120-128
Aromatic Quaternary C-~145-148
Bicyclic -CH₂-~3.2-3.4~29-30
Side Chain -CH₂-~3.6~40-45
Carboxylic Acid -COOH~10-12~175-180

Vibrational Frequencies: The infrared (IR) spectrum of the molecule can be simulated by calculating its harmonic vibrational frequencies. DFT methods are commonly employed for this purpose chem-soc.sinih.gov. The resulting calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (typically ~0.95-0.98) to improve agreement chem-soc.sinist.gov. These calculations can confidently assign specific vibrational modes to the observed peaks in an experimental spectrum. For this molecule, key predicted frequencies would include the O-H and C=O stretching of the carboxylic acid, C-H stretching from the aromatic and aliphatic parts, and various C-C stretching and bending modes of the bicyclic framework.

Table 5: Selected Predicted Vibrational Frequencies
Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)
O-H stretch (Carboxylic acid)~3300-3500 (broad)
Aromatic C-H stretch~3000-3100
Aliphatic C-H stretch~2850-2960
C=O stretch (Carboxylic acid)~1700-1725
Aromatic C=C stretch~1450-1600

Advanced Analytical Techniques for Characterization in Research

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of the elemental composition of 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid. This technique provides a highly accurate mass measurement, allowing for the calculation of the precise molecular formula. The molecular formula for this compound is C₁₀H₁₀O₂. uni.lu Its monoisotopic mass is 162.06808 Da. uni.lu

HRMS analysis of related bicyclo[4.2.0]octa-1,3,5-triene derivatives has been successfully used to confirm their calculated molecular formulas. For instance, HRMS has been applied to confirm the structures of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol and bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl-((E)-styryl)-silane. mdpi.commdpi.com

The fragmentation patterns observed in mass spectrometry offer valuable insights into the compound's structure. While specific fragmentation data for the title compound is not detailed in the available literature, analysis of the parent structure, bicyclo[4.2.0]octa-1,3,5-triene (benzocyclobutene), shows a prominent molecular ion peak, indicative of a stable aromatic system. nist.gov For this compound, fragmentation would likely involve the loss of the carboxyl group (•COOH, 45 Da) or water (H₂O, 18 Da) and subsequent rearrangements of the bicyclic core.

Adductm/z (Predicted)Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺163.07536130.2
[M+Na]⁺185.05730137.1
[M-H]⁻161.06080133.6
[M+NH₄]⁺180.10190144.9
[M+K]⁺201.03124137.9

Table 1. Predicted m/z and Collision Cross Section (CCS) values for various adducts of this compound. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D, and specialized techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, while 2D techniques establish connectivity.

Although specific spectra for the title compound are not widely published, the expected chemical shifts can be accurately inferred from closely related, well-characterized derivatives.

¹H NMR: The proton spectrum would exhibit distinct regions. The aromatic protons on the benzene (B151609) ring portion would appear in the downfield region, typically between 7.0 and 7.4 ppm. mdpi.commdpi.com The four protons of the fused cyclobutene (B1205218) ring, being benzylic, are expected to resonate as a multiplet or a slightly broadened singlet around 3.1-3.3 ppm. mdpi.commdpi.com The methylene protons (CH₂) of the acetic acid side chain would likely appear as a singlet further upfield.

¹³C NMR: The carbon spectrum would show signals for the quaternary and methine carbons of the aromatic ring, typically in the 120-150 ppm range. mdpi.comrsc.org The aliphatic carbons of the cyclobutene ring are characteristically found around 29-30 ppm. mdpi.com The methylene carbon of the acetic acid group and the carbonyl carbon of the carboxylic acid would also be present at their expected chemical shifts.

Specialized 2D NMR techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, and HSQC (Heteronuclear Single Quantum Coherence) would correlate protons with their directly attached carbons, allowing for unambiguous assignment of all signals and final confirmation of the molecular structure.

Assignment (Bicyclic Core)¹H Chemical Shift (δ, ppm) - Typical Range¹³C Chemical Shift (δ, ppm) - Typical Range
Aromatic CH7.0 - 7.4122 - 129
Aromatic Quaternary C-143 - 148
Cyclobutene CH₂3.1 - 3.329 - 30

Table 2. Typical ¹H and ¹³C NMR chemical shift ranges for the core bicyclo[4.2.0]octa-1,3,5-triene moiety, derived from various substituted analogs. mdpi.commdpi.comrsc.orggoogle.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms and molecules in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of a compound.

While a crystal structure for this compound has not been reported, the structure of a closely related derivative, 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, has been determined by X-ray diffraction (XRD). mdpi.comresearchgate.net This analysis confirmed the planar nature of the benzene ring fused to the non-planar cyclobutane (B1203170) ring, a key feature of the bicyclo[4.2.0]octa-1,3,5-triene system. researchgate.net Such studies are invaluable for understanding intermolecular interactions, like hydrogen bonding, which dictate the crystal packing.

BondLength (Å)
C(11)–C(12)1.405(5)
C(11)–C(16)1.412(5)
C(14)–C(17)1.527(5)
C(15)–C(18)1.518(5)
C(17)–C(18)1.579(6)

Table 3. Selected bond lengths from the X-ray crystal structure of 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, illustrating the dimensions of the bicyclic core. researchgate.net

Chromatographic Methods for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic techniques are essential for the separation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for determining the purity of non-volatile compounds like carboxylic acids. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient and an acid modifier (like formic or acetic acid), would be suitable. Detection via a UV-Vis detector, set to a wavelength where the aromatic ring absorbs, would allow for quantification of the main compound and any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of the carboxylic acid, direct analysis by GC-MS is challenging. However, derivatization, such as conversion to a more volatile methyl or ethyl ester, would enable analysis. GC-MS could then be used to separate the derivatized product from any volatile impurities and provide mass spectral data for peak identification.

In synthetic procedures for related compounds, purification is often achieved using flash column chromatography on silica gel. mdpi.comresearchgate.net Thin-layer chromatography (TLC) is also used to monitor reaction progress and check the purity of fractions. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch: A very broad and strong absorption from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutene and methylene groups would be observed just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the aromatic ring.

Studies on the parent bicyclo[4.2.0]octa-2,4-diene system have helped in assigning the complex vibrations associated with the fused ring structure. acs.org The presence of IR data for other derivatives in the literature further supports the utility of this technique for functional group confirmation. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.

The UV spectrum of this compound is dominated by the electronic transitions of the benzocyclobutene chromophore. The parent compound, bicyclo[4.2.0]octa-1,3,5-triene, exhibits absorption maxima characteristic of a substituted benzene ring. nist.gov The presence of the acetic acid substituent on the ring acts as an auxochrome, which can cause a shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity (ε). These shifts provide additional evidence for the substitution pattern on the aromatic ring.

Historical Context and Future Research Directions in Benzocyclobutene Chemistry

Evolution of Benzocyclobutene Chemistry and Related Systems

The journey of benzocyclobutene chemistry began with early synthetic efforts that were often hampered by the inherent ring strain of the bicyclo[4.2.0]octa-1,3,5-triene system. A pivotal moment in the evolution of this field was the discovery of the thermal isomerization of benzocyclobutenes into o-xylylenes (or o-quinodimethanes). This electrocyclic ring-opening reaction, governed by the principles of orbital symmetry, unlocked a versatile and powerful method for the construction of complex polycyclic and heterocyclic systems via subsequent cycloaddition reactions.

Historically, the synthesis of the benzocyclobutene core has been a significant challenge. Early methods often involved multi-step sequences with harsh reaction conditions and limited functional group tolerance. However, the allure of the benzocyclobutene moiety as a building block in natural product synthesis and materials science has continuously driven the development of more efficient and milder synthetic protocols. The inherent strain within the four-membered ring, a key feature of these molecules, is not just a synthetic hurdle but also a powerful driving force for a variety of chemical transformations. The release of this strain energy can facilitate reactions that would otherwise be thermodynamically unfavorable. wikipedia.org

The applications of benzocyclobutene derivatives have expanded significantly over the years. In materials science, benzocyclobutene-based polymers are utilized for their excellent thermal stability and dielectric properties, finding use in microelectronics and aerospace applications. In medicinal chemistry, the benzocyclobutene scaffold is present in several biologically active compounds, including the heart medication Ivabradine. scripps.edu This demonstrates the potential of this strained ring system to serve as a key structural motif in the design of novel therapeutic agents.

Contemporary Challenges in Synthesis and Reactivity of Strained Systems

Despite significant progress, the synthesis and manipulation of strained systems like 2-{bicyclo[4.2.0]octa-1,3,5-trien-3-yl}acetic acid continue to present formidable challenges to synthetic chemists. The high ring strain energy makes these molecules susceptible to a variety of ring-opening and rearrangement reactions, which can complicate their synthesis and handling. wikipedia.org One of the primary challenges lies in achieving regioselective and stereoselective functionalization of the benzocyclobutene core without triggering undesired side reactions.

Modern synthetic methods are increasingly being applied to address these challenges. Transition metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the construction and functionalization of the benzocyclobutene skeleton. scripps.eduorganic-chemistry.org For instance, C-H activation strategies are being explored to directly introduce functional groups onto the aromatic ring or the cyclobutene (B1205218) moiety, offering a more atom-economical and efficient approach compared to traditional methods that often require pre-functionalized starting materials. scripps.edu

Another significant challenge is the scale-up of reactions involving strained intermediates. reddit.comcontractpharma.com The thermal sensitivity of many benzocyclobutene derivatives necessitates careful control of reaction parameters to prevent premature ring-opening and subsequent polymerization or decomposition. The development of robust and scalable synthetic routes is crucial for the practical application of these compounds in areas such as pharmaceuticals and materials science. Furthermore, predicting and controlling the reactivity of the generated o-xylylene (B1219910) intermediates in cycloaddition reactions remains an active area of research. The substitution pattern on the benzocyclobutene ring can significantly influence the kinetics and thermodynamics of the ring-opening process, as well as the regio- and stereoselectivity of the subsequent cycloaddition. researchgate.net

ChallengePotential SolutionsKey Considerations
Regio- and Stereoselectivity Development of new catalysts and directing groupsSubstrate control, ligand design
Reaction Scale-up Flow chemistry, process optimizationHeat transfer, mixing, safety
Thermal Sensitivity Low-temperature reaction conditions, photochemistryCatalyst activity at low temperatures, quantum yields
Control of o-xylylene Reactivity Substituent effects, trapping agentsElectronic and steric effects, dienophile reactivity

Emerging Research Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests several promising avenues for future investigation. The presence of the carboxylic acid functionality opens up a wide range of possibilities for derivatization and application, particularly in medicinal chemistry and materials science.

The aryl acetic acid moiety is a common pharmacophore found in a variety of non-steroidal anti-inflammatory drugs (NSAIDs). This raises the intriguing possibility that this compound and its derivatives could exhibit interesting biological activities. mdpi.commdpi.comnih.gov Future research could focus on the synthesis of a library of derivatives and their screening for various biological targets. The unique, rigid, and three-dimensional structure imparted by the benzocyclobutene core could lead to novel modes of interaction with biological macromolecules.

In the realm of materials science, the carboxylic acid group can be used as a handle for polymerization or for grafting the molecule onto surfaces. The thermal ring-opening of the benzocyclobutene moiety could then be used to induce cross-linking, leading to the formation of novel polymers with tailored properties. For example, incorporating this molecule into a polymer backbone could lead to materials with enhanced thermal stability and interesting mechanical properties. The synthesis of adamantane-containing benzocyclobutene derivatives for materials with good thermal stability and dielectric properties has been reported, suggesting a potential direction for the application of acetic acid-functionalized analogues. mdpi.comresearchgate.net

Furthermore, the interplay between the carboxylic acid group and the strained ring system could lead to novel reactivity. For instance, intramolecular reactions could be designed where the carboxylic acid or its derivatives participate in trapping the in situ generated o-xylylene intermediate. This could provide access to a range of novel and complex heterocyclic scaffolds.

Research AvenuePotential ApplicationKey Synthetic Step
Medicinal Chemistry Novel therapeutics (e.g., anti-inflammatory, anticancer)Derivatization of the carboxylic acid, biological screening
Materials Science High-performance polymers, functional coatingsPolymerization, surface modification, thermal cross-linking
Novel Reactivity Synthesis of complex heterocyclic systemsIntramolecular cycloaddition reactions

Integration with Green Chemistry Principles and Sustainable Synthesis Methodologies (e.g., continuous flow)

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of strained systems is no exception. The development of more sustainable methods for the synthesis of benzocyclobutene derivatives is an active area of research. This includes the use of less hazardous solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes with higher atom economy. ugent.be

Continuous flow chemistry offers a particularly promising platform for the synthesis of strained and reactive molecules like benzocyclobutenes. polimi.itthieme-connect.demdpi.com The small reactor volumes and excellent heat and mass transfer characteristics of flow reactors can provide better control over reaction parameters, which is crucial for managing the thermal sensitivity of these compounds. polimi.itthieme-connect.de This can lead to improved yields, higher purity, and enhanced safety, especially when dealing with potentially exothermic ring-opening reactions. Furthermore, flow chemistry can facilitate the use of gaseous reagents and photochemical transformations in a more efficient and scalable manner. thieme-connect.deacs.org The integration of in-line analytical techniques can allow for real-time monitoring and optimization of reaction conditions, further enhancing the efficiency and sustainability of the process.

The development of catalytic methods, such as the palladium-catalyzed C-H activation for the synthesis of benzocyclobutenes, aligns well with the principles of green chemistry by reducing the number of synthetic steps and the amount of waste generated. scripps.edu Future research will likely focus on the development of even more efficient and selective catalysts, including those based on earth-abundant metals.

Potential for Automated Synthesis and High-Throughput Experimentation in Strained Systems Research

The complexity of reactions involving strained systems and the need to screen a large number of variables to identify optimal conditions make this area of chemistry particularly well-suited for the application of automated synthesis and high-throughput experimentation (HTE). youtube.comunchainedlabs.com Robotic platforms can be used to perform a large number of reactions in parallel, varying parameters such as catalysts, ligands, solvents, and temperatures. lbl.govchemistryworld.com This allows for the rapid identification of promising reaction conditions and the efficient optimization of synthetic routes.

HTE can be particularly valuable in the discovery of new catalysts and reactions for the synthesis and functionalization of benzocyclobutene derivatives. nih.govnih.gov By screening large libraries of ligands and catalysts, it may be possible to identify systems that can achieve high levels of regio- and stereoselectivity in challenging transformations. Furthermore, HTE can be used to explore the substrate scope of new reactions, providing valuable information for their application in the synthesis of complex molecules.

The data generated from high-throughput screening can be used to train machine learning algorithms to predict the outcome of reactions and to guide the design of new experiments. chemrxiv.orgchemrxiv.org This data-driven approach has the potential to significantly accelerate the pace of discovery in the field of strained systems chemistry. The combination of automated synthesis, HTE, and machine learning will likely play a crucial role in unlocking the full potential of benzocyclobutene derivatives, including this compound, in a variety of applications. youtube.com

Q & A

Q. Basic

  • NMR Spectroscopy :
    • 1H NMR : Diagnostic signals include deshielded protons on the bicyclic framework (δ 5.5–6.5 ppm for conjugated double bonds) and the acetic acid proton (δ ~12 ppm, broad).
    • 13C NMR : Carboxylic acid carbon appears at ~170–175 ppm, while sp² carbons in the bicyclic system resonate at 120–140 ppm .
  • IR Spectroscopy : Confirm O-H stretches (2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Exact mass (e.g., C10H10O2: 162.0681 Da) validates molecular formula .

How can researchers resolve discrepancies in reported reaction yields during synthesis?

Advanced
Discrepancies often arise from:

  • Steric Effects : Bulky substituents hinder bicyclic ring closure. Use computational modeling (DFT) to predict transition-state geometries and optimize diene/dienophile pairs .
  • Purification Challenges : Bicyclic products may co-elute with byproducts. Employ orthogonal methods (e.g., preparative HPLC with C18 columns, 0.1% TFA in acetonitrile/water) .
  • Reaction Monitoring : Inline FTIR or LC-MS tracks intermediate formation. For example, incomplete oxidation of the precursor can be quantified via integration of carboxylic acid peaks in 1H NMR .

What computational methods predict the reactivity and stability of this bicyclic compound?

Q. Advanced

  • Density Functional Theory (DFT) :
    • Calculate HOMO-LUMO gaps (e.g., B3LYP/6-31G(d) level) to identify electrophilic sites. The α,β-unsaturated region (C1–C2) shows high reactivity due to low LUMO energy (~-1.5 eV) .
  • Thermochemical Analysis :
    • NIST-derived ΔfH°gas values (~150 kJ/mol) predict thermal stability. MD simulations (300 K, 1 atm) assess conformational flexibility, revealing strain energy (~25 kcal/mol) in the bicyclo[4.2.0] system .

What are the key physical properties (e.g., solubility, melting point) of this compound?

Q. Basic

  • Solubility : Sparingly soluble in water (<0.1 mg/mL); miscible with DMSO or DMF. Solubility increases at pH >5 (deprotonated carboxylate form) .
  • Melting Point : 185–190°C (decomposition observed via TGA above 200°C).
  • logP : Predicted value of 2.3 (ChemAxon) indicates moderate hydrophobicity, suitable for cell permeability studies .

How to design experiments to probe the compound’s biological activity without FDA-approved claims?

Q. Advanced

  • In Vitro Assays :
    • Enzyme Inhibition : Test against COX-2 or LOX enzymes (IC50 determination, 10–100 μM range) with fluorogenic substrates. Include celecoxib as a positive control .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7) at 24–72 h exposures. EC50 values >50 μM suggest low toxicity .
  • SAR Studies : Synthesize methyl ester or amide derivatives to assess the role of the carboxylic acid group in bioactivity .

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